molecular formula C9H14N2O2 B179728 tert-butyl 4-methyl-1H-pyrazole-1-carboxylate CAS No. 121669-69-0

tert-butyl 4-methyl-1H-pyrazole-1-carboxylate

Cat. No. B179728
M. Wt: 182.22 g/mol
InChI Key: LWXRDTVAZNKWMN-UHFFFAOYSA-N
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Patent
US08383654B2

Procedure details

4-Methyl-pyrazole-1-carboxylic acid tert-butyl ester (0.875 g, 4.8 mmol), N-bromosuccinimide (0.897 g, 5.0 mmol), and benzoyl peroxide (0.058 g, 0.24 mmol) were combined in CCl4 (50 mL). The reaction was heated to reflux and stirred under a halogen lamp for 1 hour. The mixture was filtered and concentrated, and the residue was purified by silica gel chromatography to give the title compound, contaminated with a small amount of starting material.
Quantity
0.875 g
Type
reactant
Reaction Step One
Quantity
0.897 g
Type
reactant
Reaction Step Two
Quantity
0.058 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH:12]=[C:11]([CH3:13])[CH:10]=[N:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Br:14]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH:12]=[C:11]([CH2:13][Br:14])[CH:10]=[N:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.875 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1N=CC(=C1)C
Step Two
Name
Quantity
0.897 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0.058 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred under a halogen lamp for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1N=CC(=C1)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.